molecular formula C11H8O4 B13998125 Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate

Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate

Cat. No.: B13998125
M. Wt: 204.18 g/mol
InChI Key: ZNDGZPZHQOZWBB-UHFFFAOYSA-N
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Description

Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate is an organic compound that features a benzo[d][1,3]dioxole moiety, which is a structural motif found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate typically involves the esterification of 3-(benzo[d][1,3]dioxol-5-yl)propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ester position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous conditions are employed.

Major Products

    Oxidation: Benzo[d][1,3]dioxole-5-carboxylic acid.

    Reduction: 3-(benzo[d][1,3]dioxol-5-yl)propanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety is known to interact with various biological pathways, potentially leading to effects such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(benzo[d][1,3]dioxol-5-yl)propionic acid: The precursor to Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate.

    Benzo[d][1,3]dioxole-5-carboxylic acid: An oxidation product of the compound.

    3-(benzo[d][1,3]dioxol-5-yl)propanol: A reduction product of the compound.

Uniqueness

This compound is unique due to its ester functional group, which imparts specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science.

Properties

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)prop-2-ynoate

InChI

InChI=1S/C11H8O4/c1-13-11(12)5-3-8-2-4-9-10(6-8)15-7-14-9/h2,4,6H,7H2,1H3

InChI Key

ZNDGZPZHQOZWBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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